N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
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Overview
Description
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is primarily used to treat fungal infections caused by Aspergillus and Candida species. Caspofungin works by inhibiting the synthesis of β(1,3)-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Caspofungin is synthesized through a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis . The preparation involves several steps:
Fermentation: Glarea lozoyensis is fermented to produce pneumocandin B0.
Solid-Liquid Separation: The fermentation product undergoes solid-liquid separation.
Leaching and Adsorption: The separated product is leached and adsorbed.
Desorption and Concentration: The adsorbed product is desorbed and concentrated.
Drying: The concentrated product is dried to obtain a crude product.
Synthesis and Refining: The crude product undergoes three-step synthesis and one-step refining to produce caspofungin acetate.
Chemical Reactions Analysis
Caspofungin undergoes various chemical reactions, including:
Hydrolysis: Caspofungin can undergo hydrolysis, leading to the formation of inactive metabolites.
N-acetylation: This reaction results in the formation of N-acetylated metabolites.
Oxidation and Reduction: While caspofungin primarily undergoes non-oxidative metabolism, it can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Caspofungin has a wide range of scientific research applications:
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the synthesis of β(1,3)-D-glucan, a crucial component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately, the death of the fungal cell . The primary molecular target of caspofungin is the enzyme β(1,3)-D-glucan synthase .
Comparison with Similar Compounds
Caspofungin is compared with other echinocandins such as micafungin and anidulafungin . While all three compounds inhibit β(1,3)-D-glucan synthesis, caspofungin has unique properties:
Safety Profile: Caspofungin is well-tolerated with fewer adverse effects compared to other antifungal agents.
Pharmacokinetics: Caspofungin has a distinct pharmacokinetic profile, with high protein binding and non-oxidative metabolism.
Similar compounds include:
Micafungin: Another echinocandin with similar mechanisms but different pharmacokinetic properties.
Anidulafungin: Also an echinocandin, used for similar indications but with a different metabolic pathway.
Properties
CAS No. |
162808-62-0 |
---|---|
Molecular Formula |
C52H88N10O15 |
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
JYIKNQVWKBUSNH-WVDDFWQHSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. | |
boiling_point |
1408.1ºC at 760mmHg |
melting_point |
N/A |
162808-62-0 179463-17-3 |
|
physical_description |
Solid |
solubility |
Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |
storage |
−20°C |
Synonyms |
Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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